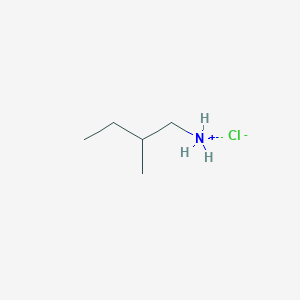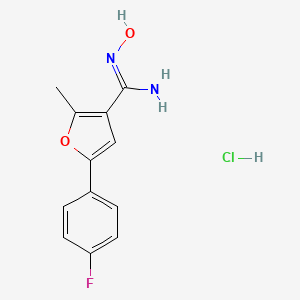
Maleimide-NH-PEG8-CH2CH2COOPFP Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleimide-NH-PEG8-CH2CH2COOPFP Ester is a specialized compound used in various scientific and industrial applications. It is known for its unique structure, which includes a maleimide group, a polyethylene glycol (PEG) chain, and a pentafluorophenyl (PFP) ester. This compound is particularly valued for its ability to facilitate bioconjugation and improve the delivery efficiency of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-NH-PEG8-CH2CH2COOPFP Ester typically involves several steps:
PEGylation: The process begins with the PEGylation of a maleimide derivative. This involves reacting a maleimide compound with a PEG chain, often under mild conditions to preserve the integrity of the maleimide group.
Activation: The PEGylated maleimide is then activated by introducing a PFP ester group. This step usually requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale PEGylation: Conducted in reactors with precise temperature and pH control to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and molecular weight of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Maleimide-NH-PEG8-CH2CH2COOPFP Ester undergoes several types of chemical reactions:
Substitution Reactions: The PFP ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol-containing compounds, forming stable thioether bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include primary amines, secondary amines, and thiols.
Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Conditions: Mild conditions (room temperature to 40°C) are often sufficient to drive the reactions to completion.
Major Products
Bioconjugates: The primary products of reactions involving this compound are bioconjugates, where the compound is covalently linked to proteins, peptides, or other biomolecules.
Applications De Recherche Scientifique
Maleimide-NH-PEG8-CH2CH2COOPFP Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers, particularly in the field of polymer chemistry.
Biology: Facilitates the labeling and modification of biomolecules, enabling the study of protein-protein interactions and cellular processes.
Medicine: Employed in drug delivery systems, particularly for the targeted delivery of therapeutic agents such as siRNA and plasmid DNA.
Industry: Used in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.
Mécanisme D'action
The mechanism of action of Maleimide-NH-PEG8-CH2CH2COOPFP Ester involves its ability to form stable covalent bonds with nucleophiles. The maleimide group reacts with thiol groups on proteins or other biomolecules, forming a stable thioether linkage. This property is exploited in bioconjugation techniques to attach therapeutic agents to targeting molecules, enhancing their delivery and efficacy.
Comparaison Avec Des Composés Similaires
Maleimide-NH-PEG8-CH2CH2COOPFP Ester is unique due to its combination of a maleimide group, a PEG chain, and a PFP ester. Similar compounds include:
Maleimide-NH-PEG8-CH2CH2COOH: Lacks the PFP ester group, making it less reactive in nucleophilic substitution reactions.
Maleimide-NH-PEG8-CH2CH2COOTFP Ester: Contains a tetrafluorophenyl (TFP) ester instead of a PFP ester, which may have different reactivity and stability profiles.
Maleimide-NH-PEG8-CH2CH2COONHS Ester: Uses an N-hydroxysuccinimide (NHS) ester, which is another common activating group for bioconjugation.
This compound stands out due to its high reactivity and efficiency in forming stable bioconjugates, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43F5N2O13/c33-27-28(34)30(36)32(31(37)29(27)35)52-26(43)4-7-44-9-11-46-13-15-48-17-19-50-21-22-51-20-18-49-16-14-47-12-10-45-8-5-38-23(40)3-6-39-24(41)1-2-25(39)42/h1-2H,3-22H2,(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGJRGANWNMURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43F5N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate](/img/structure/B8024906.png)


![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)









